Fluvastatin Methyl Ester

Stereochemistry Synthesis Optimization Quality Control

Ensuring stereochemical purity in Fluvastatin Sodium ANDA submissions requires a certified reference standard for impurity profiling-generic commercial materials cannot substitute. Fluvastatin Methyl Ester (CAS 786710-21-2) is the (3R,5S)-enantiomer reference standard critical for chiral HPLC calibration, impurity assay validation, and process intermediate monitoring. • Enables unambiguous chromatographic identification of the syn-diastereomer. • Supports ANDA submissions with traceability to USP/EP monographs. • Essential for monitoring reaction completion and intermediate purity in high-selectivity synthesis.

Molecular Formula C25H28FNO4
Molecular Weight 425.50
CAS No. 786710-21-2
Cat. No. B601120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin Methyl Ester
CAS786710-21-2
Molecular FormulaC25H28FNO4
Molecular Weight425.50
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluvastatin Methyl Ester Reference Standard Sourcing Guide


Fluvastatin Methyl Ester (CAS 786710-21-2) is chemically defined as methyl (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate, with a molecular formula of C25H28FNO4 and a molecular weight of 425.50 g/mol [1]. It is a critical, stereochemically pure intermediate and related impurity in the synthesis of the HMG-CoA reductase inhibitor Fluvastatin Sodium [2]. The compound is primarily utilized as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, particularly in support of Abbreviated New Drug Applications (ANDAs) and commercial production, where its traceability against pharmacopeial monographs such as USP and EP is essential [1].

Why Fluvastatin Methyl Ester Cannot Be Substituted in Regulated Workflows


In regulated pharmaceutical analysis, generic substitution between an API (e.g., Fluvastatin Sodium) and its related intermediates or impurities is not scientifically valid. These compounds are not pharmacologically interchangeable. Fluvastatin Methyl Ester serves a unique role as a specific analytical marker for impurity profiling and synthesis control [1]. Its value is derived from its distinct physicochemical properties and its identity as a defined (3R,5S)-enantiomer, which allows for exact quantitation of process-related impurities that simpler analogs or the API itself cannot fulfill [2]. The absence of its certified reference standard directly jeopardizes the accuracy of quantitative chromatographic methods and the integrity of regulatory (ANDA) submissions, as generic commercial starting materials cannot substitute for a fully characterized impurity marker [1].

Comparative Sourcing Guide for Fluvastatin Methyl Ester Analogs


Stereochemical Integrity vs. Racemate Mixture

The single (3R,5S)-enantiomer of Fluvastatin Methyl Ester (CAS 786710-21-2) is structurally distinct from and functionally superior to the mixed racemic diastereomer form (rac-Fluvastatin Methyl Ester, CAS 202479-37-6), which is a common synthesis byproduct [1]. The racemic mixture complicates chromatographic analysis due to overlapping peaks and fails to achieve the high syn-selectivity required by pharmacopeial standards, which mandate syn/anti selectivities of at least 99.2:0.8 [2]. This requirement made a specific, single-isomer reference standard essential [1].

Stereochemistry Synthesis Optimization Quality Control Diastereomer Separation

Synthesis Efficiency: Methyl Ester Route Selectivity

A major challenge in fluvastatin synthesis is achieving high diastereoselectivity for the syn-(3R,5S) enantiomer. A patented process overcomes this by utilizing a specific methyl ester intermediate (III-Me) [1]. This method achieves a syn/anti selectivity of at least 99.2:0.8, and up to 99.8% for the syn-enantiomer, a requirement for direct use as a pharmaceutical ingredient without further challenging stereoisomer separation [1]. In contrast, the previously known synthesis involving the methyl ester II-Me achieved a lower selectivity of only 99.07% and a yield of 80%, necessitating arduous separation steps that increase solvent consumption and cost [1].

Synthesis Route Design Process Chemistry Diastereoselectivity Industrial Yield

Impurity Profiling Differentiation from Other Esters

Fluvastatin Methyl Ester (CAS 786710-21-2) is a known synthesis impurity of Fluvastatin Sodium [1]. It displays discrete retention and mass spectral features that differentiate it from other related ester impurities, such as the isopropyl ester (CAS 615263-39-3) and the ethyl ester, in reversed-phase and chiral HPLC/LC-MS analyses [2]. This unique chromatographic signature allows it to be used as a specific marker in purity and stability studies, where its identification and quantitation are critical for batch release [2].

Impurity Profiling Quality Control Liquid Chromatography-Mass Spectrometry Forced Degradation

Application Scenarios for Drug Development and Manufacturing


ANDA Pharmacopeial Selectivity Validation

Generic drug manufacturers developing an Abbreviated New Drug Application (ANDA) for Fluvastatin Sodium must demonstrate that their synthetic process yields the active pharmaceutical ingredient with stereochemical purity meeting the pharmacopeial standard of ≥99.2% syn-diastereomer [1]. The certified (3R,5S)-Fluvastatin Methyl Ester reference standard (CAS 786710-21-2) is the necessary analyte for creating calibration curves and validating a chiral HPLC method to be used as the QC release test for the API, as its single-isomer nature provides unambiguous chromatographic identification.

High-Selectivity Synthesis Process Optimization

Chemical process R&D teams aiming to replicate a high-selectivity synthesis of Fluvastatin Sodium can use Fluvastatin Methyl Ester as a process control standard. The patented route, which achieves a syn/anti selectivity of up to 99.8:0.2, relies on the methyl ester intermediate [1]. During process scale-up, a certified standard of this specific intermediate is required to monitor reaction completion and intermediate purity, ensuring the final selective outcome is consistently met, thereby avoiding the economic and ecological costs of post-reaction chromatographic purification.

Impurity Identification and Control in API QC

In a QC laboratory for Fluvastatin Sodium API manufacturing, the methyl ester is a known process-related impurity that must be monitored and controlled according to ICH guidelines [1]. A characterized Fluvastatin Methyl Ester reference standard is essential for the development, validation, and ongoing performance of the HPLC impurity assay. Its discrete retention and mass spectral features [2] allow analysts to establish system suitability criteria, determine relative retention times, and accurately quantitate its presence at trace levels in API batches.

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